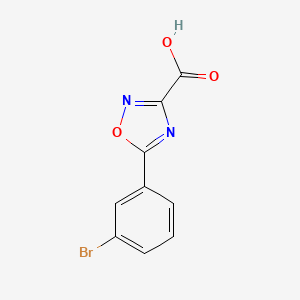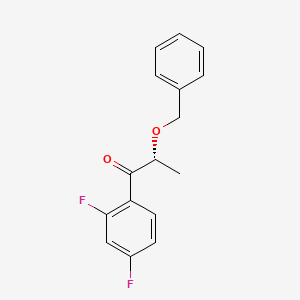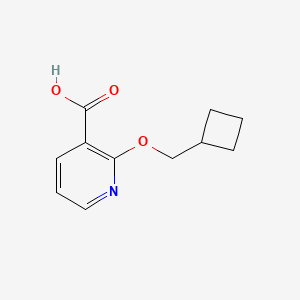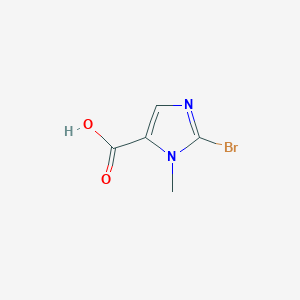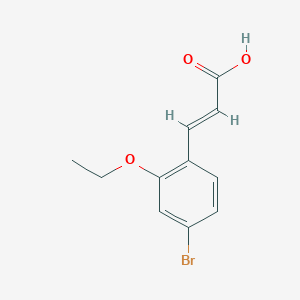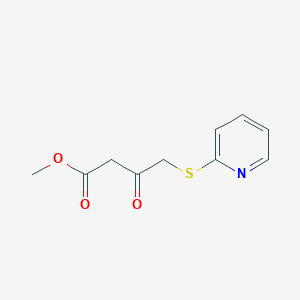
3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester
Übersicht
Beschreibung
3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester, also known as 3-OSB, is an organic compound which has been used in a variety of scientific research applications. It is a derivative of 4-oxobutanoic acid and is composed of a pyridine and a sulfanyl group. This compound is highly versatile and has been used in the synthesis of a variety of compounds, as well as for a variety of biological applications.
Wissenschaftliche Forschungsanwendungen
Asymmetric Friedel-Crafts Alkylation
The compound has been utilized in asymmetric Friedel-Crafts alkylation reactions. A study by (Faita et al., 2010) demonstrates its application in catalyzing reactions between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes, resulting in high yields and enantioselectivity up to 99%.
Antithyroid Properties
Research by (Ukrainets et al., 1997) explored the antithyroid properties of certain compounds, including methyl esters of 1H-2-oxo-4-hydroxyquinoline-3-acetic acid, synthesized in part using pyridine derivatives similar to 3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester.
Applications in Polymer Solar Cells
In the field of solar energy, (Lv et al., 2014) discussed using related compounds, specifically [6,6]-phenyl-C61-butyric acid methyl esters, as acceptor and cathode interfacial materials in polymer solar cells. This research highlights the potential of such compounds in enhancing the efficiency of organic solar cells.
Structural Investigation in Chemistry
The compound's derivatives have been studied for their physicochemical properties. (Tzimopoulos et al., 2010) investigated triorganostannyl esters of related compounds, emphasizing their potential in modifying photophysical properties when coordinated to metal centers.
Photolysis in Medicinal Chemistry
In medicinal chemistry, (Soares et al., 2017) studied new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, using butyric acid as a model. These studies demonstrate the potential of 3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester derivatives in the development of photoactivatable prodrugs.
Antiviral Activity
The compound's structure has been used in studying antiviral activities. (Patick et al., 2005) discussed a compound with a similar structure exhibiting potent antiviral activity against human rhinovirus.
Cardiotonic Activity
There is also research into the cardiotonic activity of related compounds. (Mosti et al., 1992) synthesized and tested similar compounds for their potential in cardiac applications.
Eigenschaften
IUPAC Name |
methyl 3-oxo-4-pyridin-2-ylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-10(13)6-8(12)7-15-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHKTIOYUGERFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CSC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-4-(pyridin-2-ylsulfanyl)-butyric acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



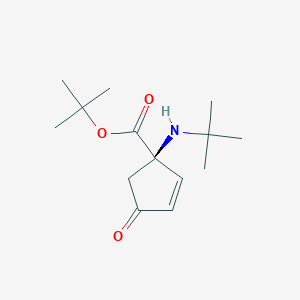
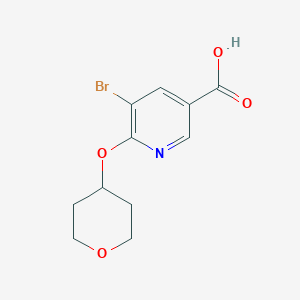
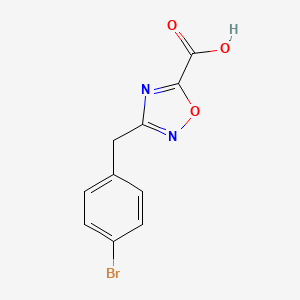
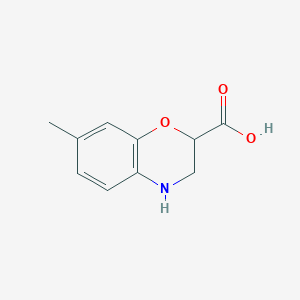
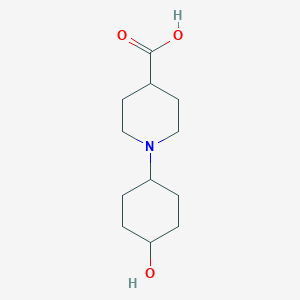
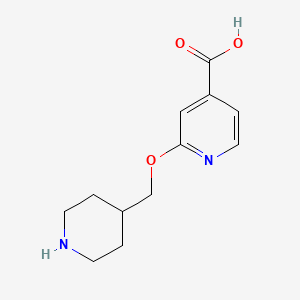
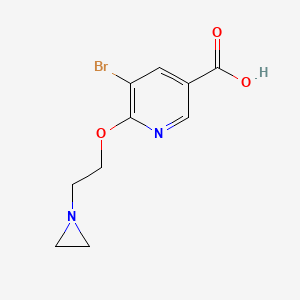
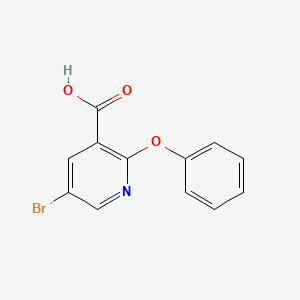
![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)
